5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole
Description
Properties
IUPAC Name |
5-[1-(4-bromophenyl)sulfonylazetidin-3-yl]-3-methyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrN3O3S/c1-8-14-12(19-15-8)9-6-16(7-9)20(17,18)11-4-2-10(13)3-5-11/h2-5,9H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZFEWPCMDAQHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CN(C2)S(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy across various biological systems.
Chemical Structure and Properties
The molecular formula of the compound is C_{12}H_{12BrN_3O_3S, with a molecular weight of approximately 327.2 g/mol. The structure includes an azetidine ring and a 1,2,4-oxadiazole moiety, which are known to be associated with various biological activities.
Anticancer Properties
Recent studies have indicated that derivatives of 1,2,4-oxadiazoles exhibit anticancer properties. For instance, compounds similar to this compound have shown promising results against breast cancer cell lines. In particular, molecular docking studies suggest that these compounds can effectively bind to estrogen receptors, inhibiting tumor growth in estrogen-dependent cancers .
Table 1: Summary of Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MCF-7 | TBD | Induces apoptosis |
| 2-(2-Bromo-6-nitrophenyl)-5-(4-bromophenyl)-1,3,4-oxadiazole | MCF-7 | TBD | Estrogen receptor inhibition |
Antimicrobial Activity
Compounds containing the 1,3,4-oxadiazole ring have demonstrated broad-spectrum antimicrobial activity. Studies indicate that these compounds can inhibit both bacterial and fungal growth. For example, derivatives have been tested against Mycobacterium bovis and shown to possess significant antitubercular effects .
Table 2: Antimicrobial Activity Overview
| Compound | Target Organism | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | S. aureus | TBD | Bactericidal |
| Pyridine-based oxadiazoles | M. bovis | TBD | Antitubercular |
The biological activity of this compound is attributed to several mechanisms:
- Apoptosis Induction : The compound has been shown to trigger programmed cell death in cancer cells through various signaling pathways.
- Enzyme Inhibition : It potentially inhibits key enzymes involved in cell wall synthesis in bacteria and fatty acid biosynthesis in mycobacteria .
Case Studies
A notable study involved the synthesis and evaluation of oxadiazole derivatives against various cancer cell lines. The results indicated that certain substitutions at the phenyl ring significantly enhanced cytotoxicity compared to traditional chemotherapeutics like Imatinib .
In another investigation focusing on antimicrobial efficacy, compounds derived from the oxadiazole scaffold were found to exhibit higher potency than standard antibiotics against resistant strains of bacteria such as MRSA and VRE .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of oxadiazoles exhibit antimicrobial properties . The sulfonyl group in the compound may enhance its ability to interact with bacterial enzymes, potentially leading to inhibition of bacterial growth. For instance, compounds containing oxadiazole rings have shown activity against various strains of bacteria and fungi, making them candidates for further development as antimicrobial agents .
Anti-inflammatory Effects
Oxadiazole derivatives are recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of inflammatory mediators such as cytokines and prostaglandins. This makes compounds like 5-(1-((4-Bromophenyl)sulfonyl)azetidin-3-yl)-3-methyl-1,2,4-oxadiazole potential therapeutic agents for inflammatory diseases .
Anticancer Potential
The compound has been studied for its anticancer effects. The oxadiazole scaffold has been linked to the inhibition of tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest in cancer cells. Research indicates that modifications in the oxadiazole structure can enhance its efficacy against specific cancer types .
Neurological Applications
Compounds with similar structures have shown promise in treating neurological disorders due to their ability to modulate neurotransmitter systems. Specifically, azetidine derivatives have been investigated for their potential as antidepressants and anxiolytics , possibly through interactions with serotonin receptors .
Case Study 1: Antimicrobial Activity
A study evaluated various oxadiazole derivatives against common bacterial strains. Among them, a derivative similar to this compound demonstrated significant inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting a viable path for developing new antibiotics .
Case Study 2: Anticancer Efficacy
In vitro studies on cancer cell lines revealed that modifications to the oxadiazole structure could enhance cytotoxicity against breast cancer cells. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
Chemical Reactions Analysis
Ring-Opening and Heterocycle Transformation Reactions
The 1,2,4-oxadiazole ring is susceptible to nucleophilic attack under acidic or basic conditions. Key transformations include:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |
|---|---|---|---|---|
| Oxadiazole → Thiadiazole | Thiourea, THF, reflux | 1,3,4-Thiadiazole analog | 45–60 | |
| Acidic Hydrolysis | Conc. HCl, reflux | Carboxylic acid derivatives | 70–85 |
For example, thiourea-mediated conversion of oxadiazoles to thiadiazoles proceeds via nucleophilic displacement of oxygen by sulfur (Fig. 1A) . Ultrasound irradiation improves yields (e.g., 65–75%) compared to conventional heating .
Functionalization of the Methyl Group
The 3-methyl group on the oxadiazole can undergo oxidation or halogenation:
| Reaction | Reagents | Product | Selectivity | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | 3-Carboxylic acid derivative | High | |
| Bromination | NBS, AIBN, CCl₄, reflux | 3-Bromomethyl analog | Moderate |
Oxidation to a carboxylic acid enhances water solubility, critical for pharmaceutical applications.
Sulfonamide Group Reactivity
The sulfonamide moiety participates in hydrolysis and alkylation:
Hydrolysis cleaves the sulfonyl group, liberating the azetidine ring, while alkylation modifies the sulfonamide’s electronic properties .
Cross-Coupling at the 4-Bromophenyl Group
The para-bromo substituent enables palladium-catalyzed couplings:
| Reaction | Catalysts/Reagents | Product | Efficiency (%) | Source |
|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃ | Biaryl derivatives | 80–90 | |
| Ullmann Coupling | CuI, L-proline, aryl amine | Aryl amine-functionalized analog | 65–75 |
These reactions diversify the aromatic moiety, enabling structure-activity relationship (SAR) studies .
Cycloaddition Reactions
The oxadiazole ring acts as a dienophile in Diels-Alder reactions:
| Dienophile | Conditions | Cycloadduct | Application | Source |
|---|---|---|---|---|
| 1,3-Butadiene | Toluene, 110°C | Bicyclic adduct | Synthesis of fused heterocycles |
Such reactions expand the compound’s scaffold complexity, useful in material science .
Biological Interactions and Mechanistic Pathways
Though not a direct reaction, the compound’s interactions with biological targets involve:
Comparison with Similar Compounds
Structural and Functional Analogues
5-(4-Bromophenyl)-3-methyl-1,2,4-oxadiazole
- Structure : Lacks the azetidine-sulfonyl group, with the bromophenyl directly attached to the oxadiazole.
- Molecular Weight : 239.07 g/mol .
- Properties : Simpler synthesis (coupling reactions), commercially available with 97% purity .
3-(4-Bromophenyl)-5-methyl-1,2,4-oxadiazole (OT-0436)
- Structure : Bromophenyl at position 3 instead of 4.
- Molecular Weight : 239.07 g/mol .
- Properties : Similar to the above but with altered substitution pattern, affecting electronic properties.
3-Chlorophenyl Derivatives ()
- Structure : Contains a piperazine ring and chlorophenyl group linked to the oxadiazole.
- Molecular Weight : 405.11 g/mol .
- Bioactivity : Demonstrated inhibitory activity against Mycobacterium tuberculosis BioA enzyme .
5-[(4-Bromophenoxy)methyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Structure: Phenoxymethyl linker instead of azetidine-sulfonyl.
- Molecular Weight : 359.18 g/mol .
- Properties : Ether linkages may reduce metabolic stability compared to sulfonamides .
Comparative Analysis Table
Key Differences and Implications
Bioactivity : The azetidine-sulfonyl group in the target compound may enhance binding to polar enzyme active sites compared to simpler bromophenyl analogs .
Synthesis Complexity : The azetidine ring and sulfonamide linkage require multi-step synthesis, increasing difficulty compared to direct coupling reactions used for analogs .
Solubility : The polar sulfonyl group may improve aqueous solubility relative to hydrophobic bromophenyl derivatives .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
